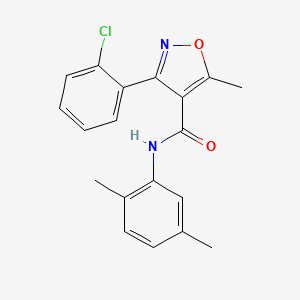

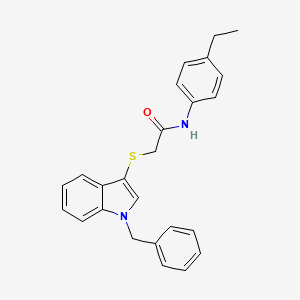

![molecular formula C20H22N2O5 B2489903 3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896276-77-0](/img/structure/B2489903.png)

3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds structurally related to 3,4-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide have been studied for their pharmacokinetics and metabolism in humans. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, have been explored. This research, involving detailed pharmacokinetic profiling, could provide insights into the metabolic pathways and elimination processes relevant to related compounds, potentially guiding dosage optimization and safety assessments in future studies (Renzulli et al., 2011).

Diagnostic Imaging

Radiolabeled benzamide derivatives, such as [iodine-123]-(S)-IBZM, have been utilized in diagnostic imaging, specifically for detecting melanoma metastases. This application demonstrates the potential of benzamide derivatives in enhancing imaging techniques for oncological research, aiding in the early detection and treatment of metastatic cancers (Maffioli et al., 1994).

Cancer Therapeutics

The exploration of novel inhibitors, such as AM103 targeting 5-lipoxygenase-activating protein (FLAP), offers insights into the development of anti-inflammatory and anticancer therapeutics. These studies are pivotal for understanding the molecular mechanisms of action and for the clinical evaluation of new drugs in treating diseases like asthma, myocardial infarction, and various forms of cancer (Bain et al., 2010).

Neurological Disorder Treatments

Compounds with benzamide structures have been investigated for their potential in treating neurological disorders. For example, sigma receptor scintigraphy with radiolabeled benzamides has been studied for visualizing primary breast tumors, indicating the broader applicability of benzamide derivatives in neurology and oncology. This research underscores the potential therapeutic applications of benzamide derivatives in developing treatments for neurological conditions and cancers (Caveliers et al., 2002).

Environmental Exposure and Toxicology

Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides highlight the importance of understanding the toxicological profiles of chemical compounds. Such studies can inform safety regulations and public health policies, especially concerning compounds with potential environmental and health impacts (Babina et al., 2012).

Mechanism of Action

It’s worth noting that the compound contains an indole scaffold . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Future Directions

Properties

IUPAC Name |

3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-25-16-7-5-15(6-8-16)22-12-14(11-19(22)23)21-20(24)13-4-9-17(26-2)18(10-13)27-3/h4-10,14H,11-12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFFBANZFXDPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2489825.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2489840.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)